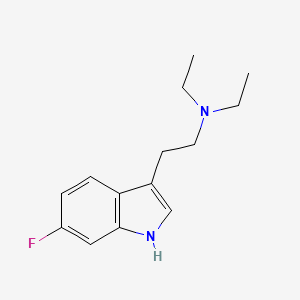

6-Fluoro-N,N-dietiltriptamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated tryptamines, including compounds similar to 6-Fluoro-N,N-diethyltryptamine, involves multiple steps, including the use of fluoroanisole derivatives and reductive cyclization of nitrostyrenes. The synthesis processes have been optimized to achieve high yields and selectivity for the desired fluorinated products. For example, the synthesis and biological evaluation of various fluoro-substituted dihydroxytryptamines have demonstrated efficient methods for incorporating fluorine atoms into the tryptamine structure, enhancing their phenol acidities and altering their oxidation potentials (Kawase et al., 1990).

Molecular Structure Analysis

The molecular structure of fluorinated tryptamines, including 6-Fluoro-N,N-diethyltryptamine, is characterized by the presence of a fluorine atom at specific positions on the indole ring, which influences their electronic configuration and reactivity. For instance, studies have shown that fluorination can affect the electrochemical oxidation process of tryptamines, leading to different oxidative pathways compared to non-fluorinated counterparts (Kawase et al., 1990).

Chemical Reactions and Properties

Fluorination significantly impacts the chemical reactivity and properties of tryptamines. It has been observed that fluorine substitution can decrease the inherent potential for oxidation and does not adversely affect the cytotoxic potential of the compounds. This characteristic makes fluorinated tryptamines valuable tools for studying neurodegenerative actions and serotonergic uptake systems (Kawase et al., 1990).

Aplicaciones Científicas De Investigación

Investigación Neurocientífica

La 6-fluorodietiltriptamina ha sido estudiada por sus posibles efectos en el cerebro y el sistema nervioso. Actúa como un agonista parcial en el receptor 5-HT2A , que está implicado en varios procesos neurológicos. La investigación ha explorado su impacto en la actividad neuronal, particularmente en relación con la conciencia y los estados alterados inducidos por los psicodélicos .

Farmacología

En estudios farmacológicos, la 6-fluorodietiltriptamina se ha utilizado como un placebo activo en ensayos clínicos de fármacos psicodélicos debido a sus efectos fisiológicos similares sin la experiencia psicodélica . Esto ha ayudado a comprender la farmacodinámica de los alucinógenos y sus posibles aplicaciones terapéuticas .

Bioquímica

La investigación bioquímica ha investigado las vías metabólicas de los derivados de la triptamina, incluida la 6-fluorodietiltriptamina. Los estudios se han centrado en su papel en el metabolismo de la serotonina y las posibles implicaciones para los trastornos del estado de ánimo y la conducta .

Ensayos Clínicos

Aunque no está ampliamente reportada en ensayos clínicos, la función de la 6-fluorodietiltriptamina como un análogo no alucinógeno la convierte en un compuesto de interés para estudiar el potencial terapéutico de los agonistas del receptor 5-HT2A sin los efectos psicodélicos asociados .

Potencial Terapéutico

La investigación reciente sobre compuestos como la 6-fluorodietiltriptamina ha demostrado que los agonistas no psicodélicos del 5-HT2A pueden tener diversas aplicaciones útiles, incluidos posibles roles terapéuticos en el tratamiento de trastornos del sistema nervioso central .

Química Forense

La 6-fluorodietiltriptamina se clasifica como una triptamina y se utiliza como un estándar de referencia analítico en aplicaciones forenses. Su identificación y cuantificación son cruciales en estudios toxicológicos y casos legales que involucran abuso de sustancias .

Mecanismo De Acción

Target of Action

6-Fluoro-N,N-diethyltryptamine, also known as 6-Fluorodiethyltryptamine or 6-Fluoro-DET, is a substituted tryptamine derivative . Its primary target is the 5-HT 2A receptor , a type of serotonin receptor .

Mode of Action

6-Fluoro-DET acts as a partial agonist at the 5-HT 2A receptor

Biochemical Pathways

Its action on the 5-ht 2a receptor suggests it may influence serotonin signaling pathways

Pharmacokinetics

As a tryptamine derivative, it is likely to be absorbed and distributed in the body in a manner similar to other tryptamines .

Result of Action

This has led to its use as an active placebo in early clinical trials of psychedelic drugs .

Action Environment

Like other tryptamines, its effects may be influenced by factors such as ph, temperature, and the presence of other substances .

Análisis Bioquímico

Biochemical Properties

6-Fluoro-N,N-diethyltryptamine plays a role in biochemical reactions primarily through its interaction with the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor and is involved in various neurological processes. The compound acts as a partial agonist at this receptor, meaning it can activate the receptor but not to its full potential . This interaction is significant because it can influence the receptor’s role in neurotransmission and other cellular processes.

Cellular Effects

6-Fluoro-N,N-diethyltryptamine affects various types of cells, particularly those in the nervous system. It influences cell function by modulating cell signaling pathways associated with the 5-HT2A receptor . This modulation can impact gene expression and cellular metabolism, although the exact mechanisms are still under investigation. The compound’s effects on cell signaling pathways are crucial for understanding its potential therapeutic applications and side effects.

Molecular Mechanism

At the molecular level, 6-Fluoro-N,N-diethyltryptamine exerts its effects by binding to the 5-HT2A receptor. This binding interaction leads to partial activation of the receptor, which in turn can influence downstream signaling pathways . The compound’s ability to act as a partial agonist means it can modulate the receptor’s activity without fully activating it, which can result in unique pharmacological effects compared to full agonists or antagonists.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-N,N-diethyltryptamine can change over time. Studies have shown that the compound has a relatively short-lived inhibitory effect on certain behaviors in animal models . Its stability and degradation in laboratory conditions are important factors to consider when designing experiments and interpreting results. Long-term effects on cellular function are still being studied, but initial findings suggest that the compound does not produce significant long-term changes in cellular behavior .

Dosage Effects in Animal Models

The effects of 6-Fluoro-N,N-diethyltryptamine vary with different dosages in animal models. At lower doses, the compound can produce mild inhibitory effects on certain behaviors, while higher doses may lead to more pronounced effects . Even at high doses, 6-Fluoro-N,N-diethyltryptamine does not appear to produce the psychedelic effects commonly associated with other tryptamines

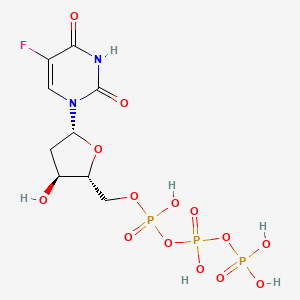

Metabolic Pathways

6-Fluoro-N,N-diethyltryptamine is involved in metabolic pathways that include interactions with enzymes such as monoamine oxidase . This enzyme is responsible for the breakdown of many neurotransmitters, including serotonin. The compound’s interaction with monoamine oxidase can influence its metabolic flux and the levels of metabolites produced. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, 6-Fluoro-N,N-diethyltryptamine is transported and distributed through mechanisms that likely involve specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. The transport and distribution of the compound are important for understanding its pharmacodynamics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 6-Fluoro-N,N-diethyltryptamine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function within cells. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential effects on cellular processes.

Propiedades

IUPAC Name |

N,N-diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2/c1-3-17(4-2)8-7-11-10-16-14-9-12(15)5-6-13(11)14/h5-6,9-10,16H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWUTEXLVPDNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CNC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345652 | |

| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2836-69-3 | |

| Record name | 6-Fluoro-N,N-diethyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002836693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diethyl-2-(6-fluoro-1H-indol-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FLUORO-N,N-DIETHYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZD2XR6YPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

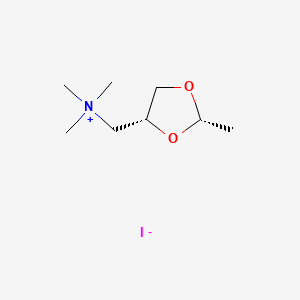

Feasible Synthetic Routes

Q & A

Q1: How does 6-FDET differ from other hallucinogens in its observed effects?

A1: While 6-FDET induces autonomic symptoms and mood changes typical of hallucinogens, it doesn't seem to cause the same perceptual and thinking disturbances. [] This unique characteristic makes it potentially useful as an active placebo in clinical research, allowing researchers to differentiate between drug-specific effects and those related to the experience of taking a psychoactive substance.

Q2: What behavioral effects were observed in rats administered 6-FDET?

A2: Research indicates that 6-FDET has a rapid and short-lived inhibitory effect on drinking behavior and water-motivated tasks in rats. [] This suggests that 6-FDET might influence reward pathways or motivation-related brain regions. Interestingly, the study found no evidence of 6-FDET impacting the acquisition of conditioned suppression, a form of learning. [] This implies that the drug's effects might be specific to certain behavioral domains.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B1220209.png)

![4-[[(1-Methylsulfonyl-4-piperidinyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1220216.png)

![(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine](/img/structure/B1220217.png)

![1-[1-(1-Cyclohexyl-5-tetrazolyl)butyl]-4-cyclopentylpiperazine](/img/structure/B1220218.png)

![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(propan-2-ylthio)purine-2,6-dione](/img/structure/B1220219.png)

![N-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-hydroxypropyl)benzenesulfonamide](/img/structure/B1220220.png)

![2-[(3-Oxo-5-phenyl-1,2-dihydropyrazol-4-yl)-(3-thiophenyl)methyl]propanedinitrile](/img/structure/B1220225.png)